Lipophilicity (XLogP3) Advantage Over N-Methyl Analog
The calculated XLogP3 of 2.6 for the target compound (PubChem, 2025) represents a significant increase in lipophilicity over the direct N-methyl analog, 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide (CAS 1119452-69-5), which has an estimated XLogP3 of approximately 1.3 [1][2]. This difference of ~1.3 log units corresponds to a roughly 20‑fold increase in octanol/water partition coefficient, predicting enhanced passive membrane permeability for the trifluoroethyl amide derivative.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (PubChem computed) |
| Comparator Or Baseline | 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide: estimated XLogP3 ≈ 1.3 (ChemDraw estimation) |
| Quantified Difference | ΔXLogP3 ≈ +1.3 (approximately 20‑fold higher P) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; comparator estimated by ChemDraw ClogP |
Why This Matters
Higher lipophilicity can translate to improved passive membrane permeability and potentially higher intracellular exposure, making the target compound a preferred choice for optimizing cell-based assay performance over the N-methyl analog.
- [1] PubChem CID 25219266, 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide. National Center for Biotechnology Information, 2025. Available: https://pubchem.ncbi.nlm.nih.gov/compound/25219266 View Source
- [2] Chemicalize (ChemAxon). Predicted XLogP3 for 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide (CAS 1119452-69-5). Accessed May 2026. View Source
